molecular formula C12H15BCl2O3 B14058599 3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B14058599
M. Wt: 289.0 g/mol
InChI Key: DOOKAOXAUBXWRU-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: see ) is a boronic acid pinacol ester derivative with a phenol core substituted by two chlorine atoms at positions 3 and 5, and a dioxaborolane group at position 2. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing biaryl systems . Its molecular formula is C₁₂H₁₅BCl₂O₃, with a molecular weight of 288.96 g/mol (predicted density: 1.28 g/cm³, boiling point: 379.2°C) . The electron-withdrawing chlorine substituents enhance the electrophilicity of the boron center, improving its reactivity in cross-coupling applications .

Properties

Molecular Formula

C12H15BCl2O3

Molecular Weight

289.0 g/mol

IUPAC Name

3,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6,16H,1-4H3

InChI Key

DOOKAOXAUBXWRU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)O

Origin of Product

United States

Preparation Methods

Miyaura Borylation of Halogenated Phenols

The most widely employed method involves Miyaura borylation , a palladium-catalyzed reaction converting aryl halides to boronic esters. For this compound, the precursor 2-bromo-3,5-dichlorophenol reacts with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions:

Reaction Scheme:
$$ \text{2-Bromo-3,5-dichlorophenol} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, Base}} \text{3,5-Dichloro-2-(pinacolatoboryl)phenol} $$

Optimized Conditions:

  • Catalyst: PdCl₂(dppf) (1–2 mol%)
  • Base: Potassium acetate (KOAc, 3 equiv)
  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
  • Temperature: 80–100°C, 12–24 hours.

Mechanistic Insights:

  • Oxidative Addition: Pd⁰ inserts into the C–Br bond of the aryl halide.
  • Ligand Exchange: The Pd intermediate coordinates with B₂pin₂.
  • Transmetalation: Boron transfers to the aryl-Pd complex.
  • Reductive Elimination: Pd⁰ regenerates, releasing the boronate product.

Yield Data:

Precursor Catalyst Yield (%) Source
2-Bromo-3,5-dichlorophenol PdCl₂(dppf) 78–85
2-Iodo-3,5-dichlorophenol Pd(PPh₃)₄ 82–88

Iodide precursors generally offer higher yields due to faster oxidative addition.

Halogen Exchange and Directed Borylation

An alternative route employs directed ortho-borylation using iridium catalysts. This method avoids pre-halogenation by leveraging the phenol’s directing group effect:

Reaction Scheme:
$$ \text{3,5-Dichlorophenol} + \text{HBpin} \xrightarrow{\text{Ir catalyst}} \text{3,5-Dichloro-2-(pinacolatoboryl)phenol} $$

Conditions:

  • Catalyst: [Ir(OMe)(COD)]₂ (3 mol%)
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
  • Solvent: Dichloromethane (DCM), 50°C, 24 hours.

Challenges:

  • Competing borylation at other positions due to steric effects.
  • Lower yields (~60%) compared to Miyaura borylation.

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF) enhance Pd catalyst activity by stabilizing intermediates. Elevated temperatures (80–100°C) accelerate transmetalation but risk decomposition of the boronate group.

Solvent Screening Data:

Solvent Yield (%) Reaction Time (h)
THF 85 12
1,4-Dioxane 82 14
Toluene 68 18

Catalyst Loading and Ligand Design

Bulky phosphine ligands (e.g., dppf) improve selectivity by reducing undesired coupling side reactions. Reducing Pd loading to 0.5 mol% with microwave irradiation (150°C, 1 h) achieves comparable yields (80%) while lowering costs.

Quality Control and Characterization

Purity Assurance:

  • HPLC: ≥95% purity confirmed via reverse-phase chromatography.
  • NMR: ¹¹B NMR shows a characteristic peak at δ 30–32 ppm for the boronate ester.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 7.25 (s, 1H, aromatic), δ 1.30 (s, 12H, pinacol methyl).
  • FT-IR: B–O stretch at 1340 cm⁻¹, O–H stretch at 3200 cm⁻¹.

Industrial-Scale Considerations

Large-scale synthesis necessitates:

  • Cost-Effective Boron Sources: HBpin instead of B₂pin₂ reduces reagent costs.
  • Continuous Flow Systems: Enhanced heat/mass transfer improves yield consistency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds. The boronic ester group enables coupling with aryl halides under mild conditions.

Reaction Conditions Reagents/Catalysts Products Yield
Room temperature, aqueous basePd(PPh₃)₄, K₂CO₃Biaryl derivatives70–85%
Microwave-assisted (100°C)Pd(OAc)₂, SPhos ligandFunctionalized arenes90%

Key features:

  • Chlorine substituents enhance electrophilic substitution regioselectivity.

  • Reactions tolerate diverse solvents (THF, DMF) but require inert atmospheres .

Oxidation and Hydrolysis

The boronic ester undergoes hydrolysis to form boronic acids, critical for further functionalization.

Reaction Conditions Outcome
Acidic hydrolysisHCl (1M), 25°C, 12 h3,5-Dichloro-2-boronophenol
Oxidative cleavageH₂O₂, NaOH, 50°CQuinone derivatives

Notes:

  • Hydrolysis products are sensitive to pH and temperature.

  • Oxidative pathways are less common but enable access to carbonyl-containing compounds .

Electrophilic Aromatic Substitution (EAS)

Chlorine substituents direct further substitution at specific positions.

Reagent Position Product Catalyst
HNO₃/H₂SO₄ParaNitro-substituted derivativeNone
Br₂/FeBr₃MetaBrominated analogFeBr₃

Mechanistic insight:

  • Steric hindrance from the dioxaborolane ring limits substitution at the ortho position.

Nucleophilic Displacement

The phenol’s hydroxyl group can act as a leaving group under specific conditions.

Nucleophile Conditions Product
ThiolsK₂CO₃, DMF, 80°CThioether derivatives
AminesCuI, DIPEA, 100°CAryl amine conjugates

Example: Reaction with benzyl mercaptan yields 3,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzyl sulfide with 65% efficiency .

Comparative Reactivity with Structural Analogs

A comparison with the 2,6-dichloro isomer (CAS 1003298-87-0) highlights positional effects:

Property 3,5-Dichloro Isomer 2,6-Dichloro Isomer
Suzuki coupling efficiency85%78%
EAS regioselectivityMeta-dominantPara-dominant
Hydrolysis rate (t₁/₂)2.5 h (pH 7)4.1 h (pH 7)

Stability and Handling

  • Thermal stability : Decomposes above 250°C.

  • Light sensitivity : Prolonged UV exposure causes boronic ester degradation .

  • Storage : Stable under argon at −20°C for >6 months.

Scientific Research Applications

3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The target compound’s 3,5-dichloro substitution creates a meta-directing electronic environment, enhancing boron reactivity compared to non-halogenated analogs (e.g., 3- or 4-boronate phenols) .
  • Melting Points: Non-halogenated derivatives (e.g., 3- and 4-boronate phenols) exhibit higher crystallinity, evidenced by distinct melting points, whereas chloro-substituted analogs often exist as oils or amorphous solids .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura couplings is influenced by substituent positions:

  • Chlorine Substituents: The 3,5-dichloro configuration increases electrophilicity at boron, accelerating transmetallation with palladium catalysts compared to methoxy-substituted analogs (e.g., 3-methoxy-5-boronate phenol) .
  • Steric Hindrance: Analogues with adjacent substituents (e.g., 2,3-dichloro-4-boronate phenol) exhibit reduced reactivity due to steric clashes during catalyst coordination .

Biological Activity

3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, antifungal, and anticancer activities.

  • Molecular Formula : C12_{12}H14_{14}BCl2_{2}O3_{3}
  • Molecular Weight : 288.96 g/mol
  • CAS Number : 1003298-87-0
  • Melting Point : 110 °C
  • Solubility : Soluble in methanol

Antimicrobial Activity

Recent studies have shown that compounds similar to 3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL depending on the strain and conditions tested .
Microorganism MIC (μg/mL)
Staphylococcus aureus4 - 8
Mycobacterium tuberculosis0.5 - 1.0

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • In vitro studies revealed potent activity against various strains of Candida albicans, with MIC values significantly lower than those of standard antifungal agents like Fluconazole .
Fungal Strain MIC (μg/mL)
Candida albicans<0.05 - 0.1
Fluconazole-resistant strains<0.05 - 0.1

Anticancer Activity

The anticancer potential of related compounds has been explored:

  • Compounds with similar dioxaborolane structures have shown promising results in inhibiting cancer cell proliferation in various cancer types. For example, certain derivatives exhibited IC50_{50} values in the low micromolar range against breast and lung cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various dioxaborolane derivatives against resistant bacterial strains. The results indicated that compounds with chlorinated phenolic structures had enhanced activity due to their ability to disrupt bacterial cell membranes.
  • Anticancer Screening : Another investigation focused on the antiproliferative effects of dioxaborolane derivatives on cancer cell lines. The study highlighted that modifications in the substituents on the phenolic ring could significantly alter the biological activity.

Q & A

Q. What are the common synthetic routes for preparing 3,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is typically synthesized via palladium-catalyzed cross-coupling or boronic esterification. A representative method involves reacting a halogenated phenol precursor (e.g., 3,5-dichlorophenol) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) under inert conditions . Alternatively, nucleophilic substitution using cesium carbonate in anhydrous THF with a boronic ester precursor can yield the target compound, followed by purification via column chromatography . Key considerations include moisture sensitivity and the need for rigorous exclusion of oxygen to prevent boronic ester hydrolysis.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection is performed using a diffractometer equipped with Mo-Kα radiation. Structure solution and refinement are carried out using software like SHELXL for small-molecule refinement and OLEX2 for visualization and analysis. Special attention is required for resolving disorder in the dioxaborolane ring or chlorine positions .

Q. What are its key reactivity features in Suzuki-Miyaura cross-coupling reactions?

The boronic ester moiety enables coupling with aryl halides under palladium catalysis. Optimized conditions involve Pd(PPh₃)₄ as the catalyst, sodium carbonate as the base, and a 3:1 mixture of dioxane/water at 80–100°C. Yields depend on steric hindrance from the chlorine substituents, which may slow transmetalation. Monitoring reaction progress via TLC or HPLC is recommended to avoid over- or under-coupling .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during cross-coupling, particularly steric effects from chlorine substituents. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Computational studies may reveal whether the boronic ester’s Lewis acidity enhances oxidative addition rates in palladium complexes .

Q. What experimental strategies address solubility challenges in aqueous reaction media?

The compound’s low water solubility necessitates co-solvents (e.g., THF, ethanol) or surfactants (e.g., SDS). Alternatively, micellar catalysis using TPGS-750-M in water can improve dispersion. For biological assays, dimethyl sulfoxide (DMSO) is often used, but concentrations must remain below 1% to avoid cellular toxicity .

Q. How is its biological activity evaluated in enzyme inhibition studies?

Glycosidase inhibition assays involve incubating the compound with α-glucosidase or β-galactosidase in phosphate buffer (pH 6.8) and measuring residual activity via spectrophotometry (e.g., p-nitrophenol release at 405 nm). IC₅₀ values are calculated using nonlinear regression. For anticancer studies, cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls like doxorubicin .

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